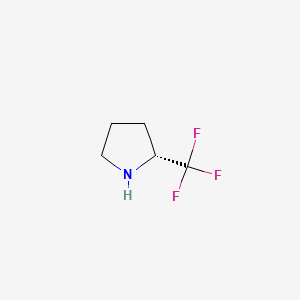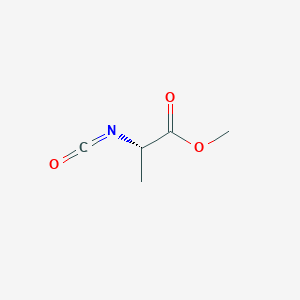
Methyl (S)-(-)-2-Isocyanatopropionate
説明
Methyl (S)-(-)-2-Isocyanatopropionate is a compound that can be associated with the family of isocyanates, which are known for their reactivity and potential to form various derivatives through reactions with nucleophiles. The compound's relevance is highlighted by its role in the synthesis of polymers and its potential involvement in biological processes, such as the conjugation with glutathione, which may have implications for systemic toxicities in organisms exposed to isocyanates .
Synthesis Analysis
The synthesis of related isocyanate compounds involves multiple steps, starting from basic amino acids. For instance, methyl α-([13C,15N]isocyano)propionate is synthesized from [15N]alanine, which is first esterified, then formylated, and finally dehydrated to yield the isocyanide. This process demonstrates the complexity and precision required in synthesizing labeled isocyanate compounds for further study, such as NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of isocyanate compounds is characterized by the presence of the isocyanate group (-N=C=O), which is highly reactive. This reactivity is crucial for the compound's ability to participate in various chemical reactions. The structure of methyl isocyanate derivatives can be elucidated using advanced techniques like tandem mass spectrometry, as demonstrated by the characterization of S-(N-methylcarbamoyl)glutathione .
Chemical Reactions Analysis
Isocyanates are known to react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The study of S-(N-methylcarbamoyl)glutathione shows that it can donate an N-methylcarbamoyl moiety to cysteine, forming S-(N-methylcarbamoyl)cysteine. This indicates that methyl isocyanate can be transported in vivo as a glutathione conjugate, potentially releasing the isocyanate to react with other nucleophilic sites within the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate compounds are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, which can be studied through spectroscopic methods such as NMR and IR. For example, the synthesis of methyl α-([13C,15N]isocyano)propionate and its subsequent polymerization with nickel chloride provides valuable data on the compound's behavior and properties, which are essential for understanding its reactivity and potential applications .
科学的研究の応用
-
Organic Synthesis
-
Polymer Industry
-
Pharmaceutical Industry
-
Agriculture
-
Biochemistry
- Methylation, a process involving the addition of a methyl group to a molecule, plays a critical role in many biological processes. It’s used to diversify natural products, increase the bioavailability and stability of small molecules, alter the potency and cytotoxicity of natural products, and regulate biological processes .
-
Fuel Industry
-
Organic Synthesis
-
Polymer Industry
-
Pharmaceutical Industry
-
Agriculture
-
Biochemistry
- Methylation, a process involving the addition of a methyl group to a molecule, plays a critical role in many biological processes. It’s used to diversify natural products, increase the bioavailability and stability of small molecules, alter the potency and cytotoxicity of natural products, and regulate biological processes .
-
Fuel Industry
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl (2S)-2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILYULSVKLHKZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427082 | |
| Record name | Methyl N-(oxomethylidene)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-(-)-2-Isocyanatopropionate | |
CAS RN |
30293-82-4 | |
| Record name | Methyl N-(oxomethylidene)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-(-)-2-Isocyanatopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

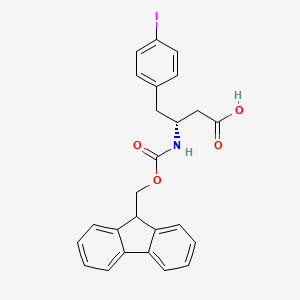


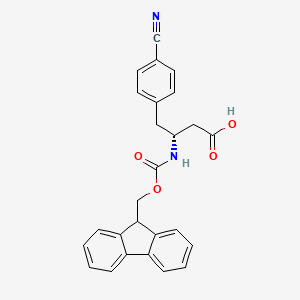
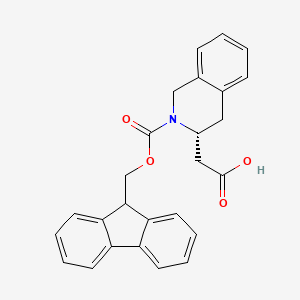
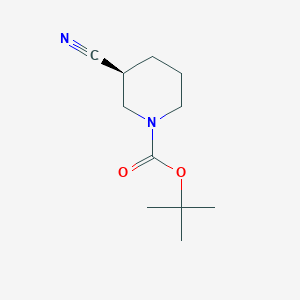
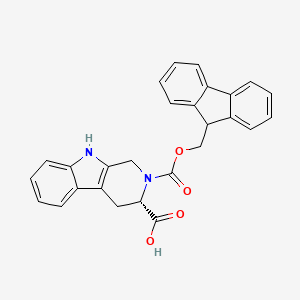
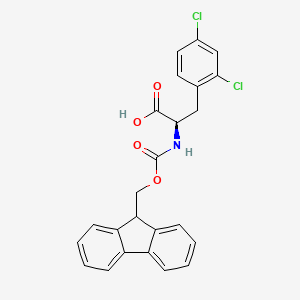
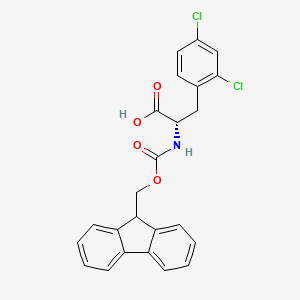
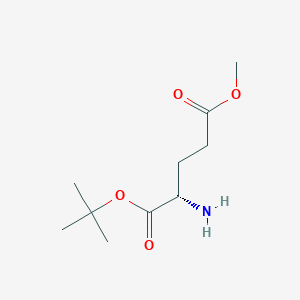
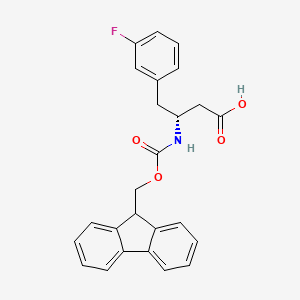
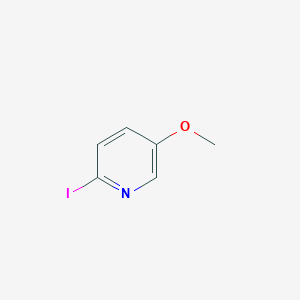
![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)
